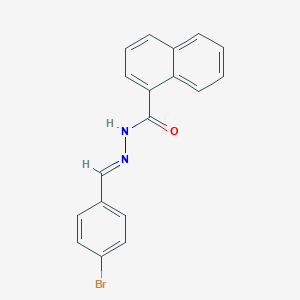

N'-(4-bromobenzylidene)-1-naphthohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N'-(4-bromobenzylidene)-1-naphthohydrazide and related compounds involves condensation reactions between appropriate hydrazides and aldehydes. For example, (E)-1-(5-bromo-2-hydroxybenzylidene)semicarbazide was synthesized and characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Visible, and NMR, providing insight into the synthesis and characterization of similar compounds (Raja, Muhamed, Muthu, & Suresh, 2017).

Molecular Structure Analysis

Detailed molecular structure analysis is performed using techniques like X-ray diffraction and spectroscopy. For instance, the molecular geometry, vibrational frequencies, and other electronic properties of related compounds have been calculated using density functional theory (DFT), providing insights into the molecular structure and stability of N'-(4-bromobenzylidene)-1-naphthohydrazide derivatives (Srivastava, Narayana, Sarojini, & Misra, 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of N'-(4-bromobenzylidene)-1-naphthohydrazide can be inferred from related compounds, which demonstrate significant urease inhibitory activities and interactions with biological targets through hydrogen bonding and π-π interactions, as seen in the study of similar hydrazone compounds (Sheng et al., 2015).

Physical Properties Analysis

The physical properties, including thermodynamic properties like heat capacity, entropy, and enthalpy, of similar compounds have been calculated at different temperatures, offering a basis for understanding the physical behavior of N'-(4-bromobenzylidene)-1-naphthohydrazide (Raja, Muhamed, Muthu, & Suresh, 2017).

Chemical Properties Analysis

Chemical properties analysis often involves studying the molecular electrostatic potential, Fukui functions, and other electronic parameters to understand the reactivity and stability of compounds. The chemical properties of N'-(4-bromobenzylidene)-1-naphthohydrazide can be explored through comparative analysis with compounds that have been studied using DFT calculations and molecular docking studies to assess biological activities (Karrouchi et al., 2020).

科学的研究の応用

Synthesis and Spectroscopic Analysis

Research on related compounds, such as N'-(4-bromobenzylidene)semicarbazide, demonstrates advanced synthesis techniques and spectroscopic analysis, including FT-IR, FT-Raman, NMR, and UV–Visible spectroscopy. These methods allow for detailed characterization, including molecular geometry, vibrational frequencies, and electronic properties, which are crucial for applications in materials science and molecular electronics (Raja et al., 2017).

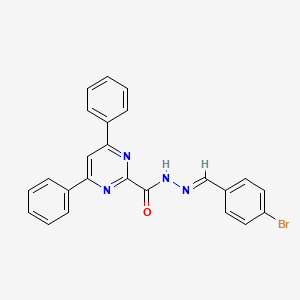

Molecular Docking and Biological Activity

Another significant area of application is in molecular docking studies, where compounds like (E)-1-(5-bromo-2-hydroxybenzylidene)semicarbazide have been synthesized and analyzed for their potential biological activities. These studies involve understanding how these compounds interact with various proteins, which is essential for drug design and discovery processes (Raja et al., 2017).

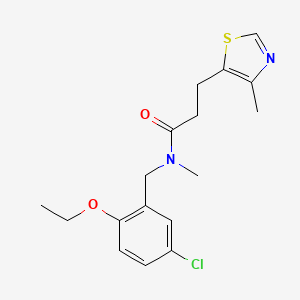

Materials and Supramolecular Chemistry

Compounds related to N'-(4-bromobenzylidene)-1-naphthohydrazide are being explored for their potential in materials and supramolecular chemistry. This includes applications in sensors, molecular switching devices, and catalysis. The unique properties of these compounds, such as their ability to form host-guest complexes and their applications in gelators for sensing aromatic systems, make them valuable for developing new materials (Kobaisi et al., 2016).

Organic Electronics and Photovoltaics

The core-substituted naphthalene diimides (cNDIs), which share structural similarities with N'-(4-bromobenzylidene)-1-naphthohydrazide, are being investigated for their use in artificial photosynthesis and solar cell technology. These studies focus on the synthesis, properties, and applications of cNDIs in energy conversion and storage, highlighting the role of these compounds in advancing organic electronics and photovoltaic devices (Kobaisi et al., 2016).

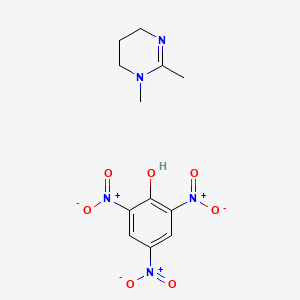

Corrosion Inhibition

Research also extends to the application of carbohydrazide Schiff bases, closely related to N'-(4-bromobenzylidene)-1-naphthohydrazide, in corrosion inhibition. These studies involve density functional theory (DFT) modeling and Monte Carlo simulations to assess the inhibition performance of these compounds on steel corrosion. This research is crucial for developing new materials that can protect against corrosion in various industrial applications (Obot et al., 2016).

将来の方向性

“N’-(4-bromobenzylidene)-1-naphthohydrazide” and related compounds have significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities . Future research could focus on further exploring these properties and potential applications, including their use as inhibitors for various proteins .

特性

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O/c19-15-10-8-13(9-11-15)12-20-21-18(22)17-7-3-5-14-4-1-2-6-16(14)17/h1-12H,(H,21,22)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAXGDCRJUEXKF-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide](/img/structure/B5525145.png)

![3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5525153.png)

![N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5525173.png)

![5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide](/img/structure/B5525175.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)

![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5525189.png)

![4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5525202.png)

![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)